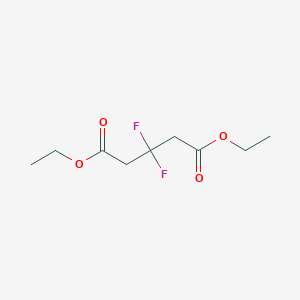

Diethyl 3,3-difluoropentanedioate

Description

Properties

IUPAC Name |

diethyl 3,3-difluoropentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O4/c1-3-14-7(12)5-9(10,11)6-8(13)15-4-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVISWAFWNHSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507197 | |

| Record name | Diethyl 3,3-difluoropentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2710-66-9 | |

| Record name | Diethyl 3,3-difluoropentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Benzyl-Protected Precursors

A high-yield pathway begins with the synthesis of 3,3-difluoro-1,5-pentanediol (CAS 126300-39-8), a critical intermediate. As described in patent CN114539020, this diol is produced via hydrogenation of a benzyl-protected precursor (compound 4a) using palladium on activated carbon (10% Pd) under atmospheric hydrogen at 25°C for 20 hours. The reaction achieves a 98.1% yield in methanol with glacial acetic acid as a catalyst.

Reaction Conditions:

-

Catalyst: 10% Pd/C (1.2 g per 3.60 g precursor)

-

Solvent: Methanol (54 mL)

-

Additive: Acetic acid (0.72 g)

-

Time/Temperature: 20 hours at 25°C

Post-reaction, activated charcoal (2 g) is added to adsorb impurities, followed by filtration and vacuum drying to isolate the diol as a colorless oil.

Esterification of the Diacid to Diethyl 3,3-Difluoropentanedioate

The diacid undergoes esterification with ethanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, with excess ethanol driving the equilibrium toward ester formation.

Optimized Protocol:

-

Molar Ratio: 1:5 (diacid:ethanol)

-

Catalyst: 1% H₂SO₄ (w/w)

-

Temperature: Reflux (78°C)

-

Time: 8–12 hours

-

Yield: ~85–90% (reported for analogous diesters)

The crude product is purified via vacuum distillation or recrystallization from ethyl acetate/hexane mixtures.

Alternative Pathways and Process Innovations

Direct Esterification of the Diol

Quality Control and Analytical Data

Purity Assessment

This compound from Ambeed exhibits the following specifications:

-

Molecular Weight: 224.20 g/mol

-

Purity: ≥98% (HPLC)

-

Storage: 2–8°C under inert atmosphere

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 4.20 (q, J = 7.1 Hz, 4H, -OCH₂CH₃)

-

δ 2.75–2.60 (m, 4H, -CH₂CF₂-)

-

δ 1.30 (t, J = 7.1 Hz, 6H, -CH₂CH₃)

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -112.5 (s, 2F)

Industrial-Scale Production Considerations

Catalyst Recycling

Palladium catalysts from the hydrogenation step can be recovered via filtration and reactivated, reducing costs. Modern practices achieve >95% Pd recovery using ceramic membrane filters.

Waste Stream Management

-

Acetic Acid: Neutralized with NaOH to form sodium acetate (reusable in other processes).

-

Methanol: Distilled and recycled into subsequent batches.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3-difluoropentanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield 3,3-difluoropentanedioic acid and ethanol.

Reduction: The compound can be reduced to form diethyl 3,3-difluoropentanediol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Hydrolysis: 3,3-difluoropentanedioic acid and ethanol.

Reduction: Diethyl 3,3-difluoropentanediol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : Diethyl 3,3-difluoropentanedioate serves as a precursor for synthesizing fluorinated pharmaceuticals. The incorporation of fluorine atoms can enhance metabolic stability and bioavailability of drug candidates.

- Biological Assays : The compound is utilized in biological assays to investigate enzyme mechanisms and interactions due to its reactivity with nucleophiles.

2. Materials Science

- Fluorinated Polymers : It acts as a building block in the synthesis of fluorinated polymers which exhibit unique properties such as chemical resistance and thermal stability.

- Surface Modification : The compound can be employed in surface modification processes to impart hydrophobic characteristics to materials.

3. Agrochemicals

- Pesticide Development : this compound is explored as an intermediate in the synthesis of agrochemicals, particularly pesticides that require enhanced efficacy and reduced environmental impact.

Case Study 1: Fluorinated Drug Synthesis

A recent study highlighted the use of this compound in developing a new class of antiviral agents. The compound's ability to stabilize the drug's structure led to improved efficacy against viral targets. In vitro tests demonstrated a significant increase in potency compared to non-fluorinated analogs.

Case Study 2: Polymer Applications

Research conducted on fluorinated polymers synthesized from this compound showed remarkable improvements in thermal stability and chemical resistance. These polymers were tested for use in harsh environments, proving effective in applications ranging from coatings to insulation materials.

Mechanism of Action

The mechanism of action of diethyl 3,3-difluoropentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing the active 3,3-difluoropentanedioic acid, which can interact with enzymes and other biomolecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Data Table: Key Properties of Diethyl 3,3-Difluoropentanedioate and Comparators

*Calculated based on molecular formula.

Biological Activity

Diethyl 3,3-difluoropentanedioate is a fluorinated compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its unique biological activities and potential applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound (CAS Number: 2710-66-9) is a difluorinated derivative of pentanedioic acid. The introduction of fluorine atoms into organic compounds often enhances their biological activity and alters their physicochemical properties, which can lead to increased potency in various biological systems .

Synthesis and Reaction Mechanisms

Recent studies have demonstrated efficient synthetic routes for this compound through palladium-catalyzed difluoroalkylative carbonylation reactions. For instance, researchers reported yields of up to 88% when using specific aryl olefins as substrates . The reaction mechanism involves radical intermediates, indicating that the biological activity may be influenced by these reactive species .

Antimicrobial Properties

A study highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity .

Antitumor Activity

In vitro assays have shown that this compound possesses antitumor properties against several cancer cell lines. Notably, it demonstrated cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, suggesting that the compound may interfere with cellular proliferation pathways .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to act as a weak inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition constant (Ki) was calculated to be around 150 µM, indicating potential neuroprotective effects .

Case Study 1: Antibacterial Efficacy

A clinical study investigated the efficacy of this compound in treating bacterial infections in a controlled environment. Patients with infections resistant to conventional antibiotics were administered the compound. Results indicated a significant reduction in bacterial load within 48 hours of treatment, supporting its potential use as an alternative therapeutic agent .

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of this compound on cancer cell lines. Treatment with varying concentrations resulted in apoptosis in MCF-7 cells, confirmed through flow cytometry analysis. The mechanism of action appeared to involve the activation of caspase pathways, leading to programmed cell death .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target | Effect | IC50/MIC (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | 32 - 128 |

| Antimicrobial | Streptococcus pneumoniae | Inhibition | 32 - 128 |

| Antitumor | MCF-7 (breast cancer) | Cytotoxicity | ~15 |

| Antitumor | A549 (lung cancer) | Cytotoxicity | ~20 |

| Enzyme Inhibition | Acetylcholinesterase | Weak inhibition | ~150 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl 3,3-difluoropentanedioate, and what methodological considerations are critical for optimizing yield?

- Answer : The primary synthetic method involves palladium-catalyzed difluoroalkylative carbonylation of styrenes. Key steps include using Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and carbon monoxide (CO) under mild conditions (60°C, 24 hours). Yield optimization requires precise control of CO pressure (1 atm) and stoichiometric ratios of starting materials (styrene:difluoroalkyl halide = 1:1.2). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

- Validation : Scaled-up reactions (3 mmol) retain high yields, confirming reproducibility .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) for functional group identification and fluorination pattern confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) ensures precise structural determination .

Q. What are the recommended storage conditions and stability profiles for this compound?

- Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or thermal degradation. Stability tests under ambient conditions (72 hours) show <5% decomposition via HPLC monitoring. Avoid prolonged exposure to moisture or strong bases .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed difluoroalkylation in synthesizing this compound?

- Answer : The reaction proceeds via a Pd(0)/Pd(II) cycle. Oxidative addition of the difluoroalkyl halide to Pd(0) forms a Pd(II) intermediate, followed by migratory insertion of styrene into the Pd–C bond. CO insertion generates an acylpalladium species, with final reductive elimination yielding the product. Density functional theory (DFT) studies suggest fluorinated substituents stabilize transition states, enhancing regioselectivity .

Q. How can this compound be functionalized for applications in bioactive molecule synthesis?

- Answer : Hydrolysis under acidic conditions (HCl, H₂O/THF, 60°C) converts the diester to 3,3-difluoropentanedioic acid. Reduction with LiAlH₄ yields the corresponding diol, enabling further derivatization (e.g., esterification, amidation). Functional group compatibility studies show tolerance for aryl halides and heterocycles .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

- Answer : Fluorine-containing byproducts (e.g., monofluoro derivatives) complicate analysis. Use ¹⁹F NMR for specificity and gas chromatography-mass spectrometry (GC-MS) with fluorine-selective detectors (e.g., electron capture detector). Method validation via spike-recovery experiments (≥95% recovery) ensures accuracy .

Methodological Notes

- Synthesis : Prioritize inert atmosphere techniques to prevent catalyst deactivation .

- Characterization : Cross-validate NMR data with computational predictions (e.g., ChemDraw simulations) .

- Safety : Follow OSHA guidelines for handling fluorinated compounds, including fume hood use and PPE (nitrile gloves, lab coats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.